molecular formula C23H22N2O6S2 B406236 ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B406236
M. Wt: 486.6g/mol
InChI Key: WJDLNRLJVAUXDS-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in various fields of chemistry and pharmacology due to their unique chemical properties and biological activities.

Preparation Methods

The synthesis of ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the thiophene core, followed by the introduction of various functional groups through reactions such as acylation, alkylation, and amidation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring itself.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYL-2-(THIOPHENE-2-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and the various functional groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives with varying functional groups. For example:

Properties

Molecular Formula

C23H22N2O6S2

Molecular Weight

486.6g/mol

IUPAC Name

ethyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C23H22N2O6S2/c1-4-30-22(28)14-8-10-15(11-9-14)24-20(27)18-13(3)17(23(29)31-5-2)21(33-18)25-19(26)16-7-6-12-32-16/h6-12H,4-5H2,1-3H3,(H,24,27)(H,25,26)

InChI Key

WJDLNRLJVAUXDS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OCC)C

Origin of Product

United States

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